3-Methyl-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYGMUJXBUWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600821 | |
| Record name | 3-Methylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-32-2 | |
| Record name | 3-Methylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 Naphthoic Acid and Its Chemical Derivatives
Established Synthetic Pathways for 3-Methyl-2-naphthoic Acid
The synthesis of this compound, a substituted naphthalene (B1677914) carboxylic acid, relies on established principles of organic chemistry, often involving multi-step sequences starting from readily available naphthalene precursors.
The construction of the this compound scaffold typically begins with simpler, substituted naphthalenes. A common and illustrative pathway involves the selective oxidation of a dimethylnaphthalene precursor, such as 2,3-dimethylnaphthalene (B165509). This process is a general method for preparing aromatic carboxylic acids from corresponding alkylarenes. orgsyn.org
The synthesis can be conceptualized in the following stages:
Starting Material Selection : The synthesis commences with a precursor like 2,3-dimethylnaphthalene.
Selective Oxidation : The primary challenge lies in the selective oxidation of one of the two methyl groups to a carboxylic acid. This is often achieved using strong oxidizing agents under controlled conditions. For instance, sodium dichromate in water at elevated temperatures and pressures (e.g., 250°C in an autoclave) is effective for oxidizing alkylnaphthalenes to their corresponding carboxylic acids. orgsyn.org Careful control of stoichiometry and reaction time is crucial to favor the formation of the mono-carboxylic acid over the di-acid.
Purification : Following the oxidation, the reaction mixture contains the desired product, unreacted starting material, and potentially the di-acid byproduct. Purification is typically achieved by acidification of the mixture to precipitate the crude carboxylic acid, which can then be collected by filtration and further purified by recrystallization from a suitable solvent like ethanol. orgsyn.org
An alternative approach involves the use of a Grignard reaction. This would start with a brominated precursor, such as 2-bromo-3-methylnaphthalene. The precursor is reacted with magnesium turnings in an anhydrous ether to form the corresponding Grignard reagent, α-naphthylmagnesium bromide. orgsyn.org This organometallic intermediate is then carboxylated by exposure to carbon dioxide (either gaseous or solid), followed by an acidic workup to yield the final this compound. orgsyn.org
Research into the synthesis of aromatic carboxylic acids has focused on optimizing reaction conditions to enhance yield and selectivity. For the oxidation of alkylnaphthalenes, the choice of catalyst and solvent system is paramount. Modern protocols often employ liquid-phase air oxidation, which is considered a more environmentally benign approach.
Key areas of optimization include:
Catalyst Systems : Catalyst systems often consist of a primary transition metal catalyst and a co-catalyst. For similar transformations, transition metal carboxylates or mixtures of transition metal salts (like cobalt) and alkali metal bromides are used. google.com The addition of co-catalysts such as zirconium acetate (B1210297) or cerium acetate can further enhance catalytic activity. google.com
Reaction Temperature and Pressure : The oxidation reaction is sensitive to temperature. Optimal temperatures are typically in the range of 80°C to 120°C. google.com Lower temperatures result in very slow reaction rates, while higher temperatures can lead to decreased selectivity due to an increase in side reactions. google.com The reaction is conducted under pressure, often using air as the source of oxygen. google.com
Solvent Choice : The choice of solvent can influence the reaction's efficiency. Acetic acid is a common solvent for such oxidations. The concentration of the starting material in the solvent is also a critical parameter, with optimal ranges often between 30% and 50% by weight. google.com
By fine-tuning these parameters, researchers aim to develop few-step, highly selective synthesis processes that minimize the drawbacks of older methods, such as the necessity of performing the process in several steps and low selectivity. researchgate.net
Derivatization Strategies of this compound
The carboxylic acid functional group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, including esters and heterocyclic compounds.
Esterification is one of the most fundamental reactions of carboxylic acids. The Fischer esterification method is a common and direct approach to synthesize esters from this compound. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in large excess, serving as both the reactant and the solvent. libretexts.orgchemguide.co.uk
| Reactant (Alcohol) | Product (Ester) | Reaction Conditions |
|---|---|---|
| Methanol (B129727) | Methyl 3-methyl-2-naphthoate | Excess Methanol, H₂SO₄ (catalyst), Heat |
| Ethanol | Ethyl 3-methyl-2-naphthoate | Excess Ethanol, H₂SO₄ (catalyst), Heat |
| Propanol | Propyl 3-methyl-2-naphthoate | Excess Propanol, H₂SO₄ (catalyst), Heat |
Other methods for esterification that avoid strongly acidic conditions include reacting the carboxylate anion with a primary alkyl halide in an SN2 reaction or converting the carboxylic acid first into a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol. libretexts.orgcommonorganicchemistry.com
Asymmetric oxidative coupling is a powerful technique for the enantioselective synthesis of chiral bi-aryl compounds, which are valuable in catalysis and materials science. While this compound itself is not typically the direct substrate, its hydroxylated derivatives are prime candidates for such transformations. The oxidative coupling of 2-naphthol derivatives is a well-established field. dntb.gov.ua
The methodology involves the use of a chiral catalyst to control the stereochemistry of the newly formed carbon-carbon bond between two naphthalene units. Chiral dinuclear vanadium complexes and chiral diamine-copper complexes have proven to be effective catalysts for these reactions. dntb.gov.uanih.gov The process generally involves the oxidation of a phenolic substrate, leading to the formation of a radical intermediate, which then dimerizes. The chiral environment provided by the catalyst directs the coupling to favor one enantiomer of the bi-aryl product over the other.
For a derivative of this compound to be used in this context, it would typically require a hydroxyl group, for example, 1-hydroxy-3-methyl-2-naphthoic acid. The asymmetric oxidative coupling of this substrate would yield chiral BINOL-type ligands that also incorporate methyl and carboxylic acid functionalities, potentially tuning their steric and electronic properties for applications in asymmetric catalysis.
A condensation reaction is one where two molecules combine, usually with the elimination of a small molecule like water. libretexts.org The carboxylic acid group of this compound is reactive in various condensation reactions, leading to the formation of amides and heterocyclic systems.
A significant application is the synthesis of naphthoxazole derivatives. Naphthoxazoles can be synthesized from naphthoic acids. researchgate.net In a typical reaction, this compound is condensed with an ortho-aminophenol. The reaction proceeds in two stages:
Amide Formation : An initial acylation reaction forms an N-(2-hydroxyphenyl) amide derivative.
Cyclization : Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, involves the hydroxyl group attacking the amide carbonyl carbon, followed by dehydration to form the fused oxazole ring.
This synthetic route provides access to 2-substituted naphtho[2,1-d]oxazole systems, where the substituent at the 2-position of the oxazole ring is the 3-methylnaphthalene moiety. Such condensation reactions are fundamental in building complex heterocyclic structures from relatively simple carboxylic acid precursors. nih.govmerckmillipore.com Other condensation reactions involve reacting the activated positions on the naphthalene ring. For instance, 3-hydroxy-2-naphthoic acid undergoes condensation with aromatic aldehydes and acetonitrile in the presence of an acid catalyst to form complex derivatives. researchgate.netresearchgate.net
Synthesis of Naphthoic Acid-Based Task-Specific Ionic Liquids
The synthesis of task-specific ionic liquids (TSILs) has garnered significant interest, particularly for applications such as the extraction of heavy metals. Ionic liquids (ILs) are salts with melting points below 100°C and are considered potential green alternatives to volatile organic solvents. By incorporating specific functional groups, ILs can be "tailored" to exhibit enhanced affinity towards certain ions, a concept that has been successfully applied using naphthoic acid derivatives.
A study focused on 3-hydroxy-2-naphthoic acid, a related derivative, outlines a deprotonation-metathesis route for synthesizing novel ammonium (B1175870) and phosphonium-based TSILs. The primary goal was to create ILs with improved stability and high selectivity for heavy metal ions.
The general synthesis procedure involves two main steps:
Deprotonation: 3-hydroxy-2-naphthoic acid is dissolved in methanol, and a 1.2 equimolar amount of potassium hydroxide (KOH) is added to deprotonate the carboxylic acid.
Metathesis: An equimolar amount of a cation precursor, such as trihexyltetradecylphosphonium chloride dissolved in methanol, is then added to the mixture. The reaction mixture is stirred at 40°C for three hours.
Following the reaction, the solvent (methanol) is removed by evaporation. The resulting residue is then purified through a liquid-liquid extraction using dichloromethane and water. The organic phase, containing the ionic liquid, is dried, filtered, and concentrated under reduced pressure to yield the final product.
This methodology was used to synthesize three specific 3-hydroxy-2-naphthoate-based ionic liquids, demonstrating the versatility of the naphthoic acid structure in forming TSILs.
Table 1: Synthesized 3-Hydroxy-2-naphthoate-Based Ionic Liquids
| Resulting Ionic Liquid | Cation Precursor | Anion Source |
| Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) | Trihexyltetradecylphosphonium chloride | 3-hydroxy-2-naphthoic acid |
| Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA]) | Methyltrioctylphosphonium chloride | 3-hydroxy-2-naphthoic acid |
| Methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA]) | Methyltrioctylammonium chloride | 3-hydroxy-2-naphthoic acid |
Application of Niementowski Synthesis to 3-Amino-2-naphthoic Acid Derivatives
The Niementowski synthesis, a classic reaction in heterocyclic chemistry, involves the condensation of anthranilic acids with amides to produce quinazolinone derivatives. This reaction has been specifically applied to derivatives of 3-amino-2-naphthoic acid to systematically study the formation of benzo(6,7)-4-oxoquinazolines.
Research in this area has explored the condensation of 3-amino-2-naphthoic acid with a variety of acid amides. These reactions lead to the formation of 2-substituted-3H-benzo(6,7)-4-oxoquinazolines. The substituents at the 2-position are derived from the R-group of the amide reactant (R-CONH₂).
The study systematically investigated the synthesis of several derivatives, providing further evidence for the proposed reaction mechanism of the Niementowski synthesis. The resulting benzo(6,7)-4-oxoquinazolines are significant heterocyclic compounds whose ultraviolet (UV) spectra have been studied in aqueous ethanol at different pH levels.
Table 2: Products from the Niementowski Synthesis with 3-Amino-2-naphthoic Acid
| Amide Reactant | Resulting 2-Substituent | Product Name |
| Formamide (B127407) | -H | 3H-benzo(6,7)-4-oxoquinazoline |
| Acetamide | -Me | 2-Methyl-3H-benzo(6,7)-4-oxoquinazoline |
| Phenylacetamide | -CH₂Ph | 2-Benzyl-3H-benzo(6,7)-4-oxoquinazoline |
| Benzamide (B126) | -Ph | 2-Phenyl-3H-benzo(6,7)-4-oxoquinazoline |
| p-Nitrobenzamide | -p-NO₂Ph | 2-(p-Nitrophenyl)-3H-benzo(6,7)-4-oxoquinazoline |
| p-Methoxybenzamide | -p-OMePh | 2-(p-Methoxyphenyl)-3H-benzo(6,7)-4-oxoquinazoline |
Reactivity and Reaction Mechanisms of 3 Methyl 2 Naphthoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is the primary center of reactivity in 3-Methyl-2-naphthoic acid, undergoing typical reactions such as esterification and amidation. The electronic environment created by the naphthalene (B1677914) ring system and the methyl group substituent influences the rates and mechanisms of these reactions.
Esterification Reaction Mechanisms
Esterification of naphthoic acids, including this compound, can be achieved through several established synthetic routes. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, methyl 3-hydroxy-2-naphthoate is synthesized by refluxing 3-hydroxy-2-naphthoic acid in methanol (B129727) with concentrated sulfuric acid. chemicalbook.com This Fischer-Speier esterification mechanism proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol.
Alternative methods for preparing methyl esters from carboxylic acids under neutral conditions have also been described. One such procedure involves heating the carboxylic acid with O-methylcaprolactim, which serves as the methylating agent, in the absence of a solvent or catalyst. tandfonline.com The reaction between 2-naphthoic acid and O-methylcaprolactim proceeds smoothly at 80-85°C to produce the corresponding methyl ester in high yield. tandfonline.com This process is believed to involve the formation of a conjugate acid of O-methylcaprolactim, which is then attacked by the carboxylate anion. tandfonline.com
The esterification of naphthoic acids has also been studied using diazodiphenylmethane (B31153) in various solvents. cdnsciencepub.com The rate coefficients for these reactions are influenced by the solvent and the substitution pattern on the naphthoic acid. cdnsciencepub.com Furthermore, industrial processes may involve the esterification of naphthoic acid, produced from the oxidation of methylnaphthalene, with various linear or branched alcohols to create plasticizers. google.com
Table 1: Exemplary Esterification Conditions for Naphthoic Acids
| Naphthoic Acid Derivative | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Naphthoic Acid | O-Methylcaprolactim | 80-85°C, 16 hr | Methyl 2-naphthoate (B1225688) | 96% | tandfonline.com |
| 3-Hydroxy-2-naphthoic Acid | Methanol, H₂SO₄ | Reflux, overnight | Methyl 3-hydroxy-2-naphthoate | Not specified | chemicalbook.com |
Amidation Reaction Pathways
The conversion of this compound to its corresponding amide can be accomplished through various synthetic pathways. A general approach involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia (B1221849) or a primary or secondary amine. google.com A method for producing naphthalenecarboxylic acid amides involves reacting a naphthalenecarboxylic acid halide with ammonium (B1175870) acetate (B1210297) in a solvent like tetrahydrofuran. google.com
Modern catalytic methods offer direct routes for amidation. A copper-catalyzed oxidative direct amidation has been reported for 2-naphthoic acid with azoles, using dioxygen as the activating agent. beilstein-journals.org This process avoids the pre-activation of the carboxylic acid. In a related study, novel naphthoquinone amides were synthesized from 1-hydroxy-2-naphthoic acid using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an efficient condensing agent, which facilitates the amide bond formation in high yields. nih.gov The reaction of 3-amino-2-naphthoic acid with formamide (B127407) has also been studied, indicating its higher reactivity compared to anthranilic acid in Niementowski-4-oxoquinazoline synthesis. zenodo.org
Influence of Substituents on Naphthoic Acid Reactivity
Substituents on the naphthalene ring play a critical role in modulating the reactivity of the molecule. sciencepublishinggroup.comresearchgate.net The position and electronic nature of the substituent can alter the electron density distribution, affecting both the carboxylic acid group and the aromatic system.
Effects of Electron-Donor Groups on Conjugation and Reactivity
Computational studies on ortho-substituted naphthoic acids have shown that the reactivity is enhanced by the substitution of electron-donating groups. researchgate.netresearchgate.net These groups shift electron density towards the ring via conjugation, which leads to its activation. researchgate.net This increased electron density can affect reaction rates; for example, electron-donating groups on naphthoate ions increase the rate of reaction with picryl bromide. rsc.org The presence of the methyl group in 8-methyl-1-naphthoic acid, for instance, has a small but definite polar effect, in addition to a significant steric effect due to its peri-position. rsc.org In this compound, the C-3 methyl group is expected to enhance the electron density of the naphthalene system, potentially increasing the nucleophilicity of the carboxylate anion and influencing the rates of electrophilic aromatic substitution on the ring.
Strategic Structural Modification for Reactivity Enhancement
The strategic placement of substituents is a key method for tuning the chemical properties and reactivity of naphthoic acid derivatives. sciencepublishinggroup.com As demonstrated by computational studies, modifying substituents at the ortho position can significantly alter the molecule's reactivity profile. researchgate.net The introduction of electron-donating groups is a known strategy to enhance reactivity. researchgate.netresearchgate.net
For example, in the synthesis of 1-hydroxy-2-naphthoic acid esters via an oxabenzonorbornadiene rearrangement, the directing influence of substituents is critical. nih.gov A methoxy (B1213986) group (an EDG) at the C5 position directs the acyl migration to form a single product, showcasing the powerful effect of substituent placement on reaction outcomes. nih.gov Similarly, the activity of 1-naphthoic acid derivatives as plant growth substances is highly dependent on the nature and position of substituents. kyoto-u.ac.jp Therefore, the methyl group in this compound is not just a passive structural component but an active modulator of the molecule's chemical behavior, and further modifications could be strategically employed to fine-tune its reactivity for specific applications. nih.gov
Microbial Biotransformation Pathways
Microbial biotransformation is a process where microorganisms carry out structural modifications on chemical compounds. medcraveonline.com While specific studies on the microbial biotransformation of this compound are not widely documented, pathways for related compounds like methylnaphthalenes and other naphthoic acids provide insight into potential metabolic routes.
Microorganisms are known to degrade polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov The metabolism of methylnaphthalenes, for example, can proceed through two main routes: oxidation of the methyl group or dioxygenation of the aromatic ring. nih.govnih.gov Oxidation of the methyl group of 1-methylnaphthalene (B46632) or 2-methylnaphthalene (B46627) leads to the formation of 1-naphthoic acid and 2-naphthoic acid, respectively. nih.gov These naphthoic acids are often considered detoxification products and can be excreted into the medium. nih.gov
Alternatively, ring dioxygenation initiates the degradation of the naphthalene core. nih.gov A soil bacterium, Stenotrophomonas maltophilia CSV89, has been shown to metabolize 1-naphthoic acid by first dihydroxylating the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene, which is then further degraded through ring cleavage. nih.gov It is plausible that this compound could be a metabolic intermediate in the degradation of 2,3-dimethylnaphthalene (B165509) or a substrate for microbial degradation itself. Potential pathways could involve initial hydroxylation of the methyl group to form a hydroxymethyl derivative, followed by further oxidation, or dioxygenase-catalyzed attack on the aromatic ring, leading to ring cleavage and eventual mineralization. In some cases, 3-hydroxy-2-naphthoic acid has been identified as an intermediate in the bacterial breakdown of anthracene. researchgate.netmdpi.com This suggests that microbial systems possess the enzymatic machinery to process the 2-naphthoic acid scaffold.
Oxidation Pathways of Methyl-Substituted Naphthalenes
The microbial degradation of methyl-substituted naphthalenes is a key area where the formation of related naphthoic acids is observed. A versatile bacterial strain, Sphingomonas paucimobilis 2322, isolated from a phenanthrene (B1679779) enrichment culture, has been instrumental in elucidating these pathways. asm.orgnih.gov This bacterium demonstrates a relaxed substrate specificity, enabling it to metabolize various mono-, di-, and trimethylnaphthalene isomers. asm.orgnih.gov The initial steps in the metabolism of these compounds can proceed via two primary routes: monoxygenation of a methyl group or dioxygenation of an aromatic ring. asm.orgnih.gov
In the case of dimethylnaphthalenes (DMNs) where each ring has a methyl group, the initial metabolic attack is typically the hydroxylation of one of the methyl groups, which is subsequently oxidized to a carboxylic acid. nih.govnih.gov Conversely, when two methyl groups are present on the same ring, the primary reaction is the dioxygenation of the unsubstituted ring. nih.govnih.gov These initial products are then funneled into ring-fission pathways, leading to the formation of methyl-substituted salicylates. nih.govnih.gov
For instance, the metabolism of 2,6-DMN by S. paucimobilis involves the initial hydroxylation of the 2-methyl group, forming 2-hydroxymethyl-6-methylnaphthalene, which is then oxidized to 6-methyl-2-naphthoic acid. nih.gov Research on other methylnaphthalene isomers has shown similar patterns of methyl group oxidation leading to the corresponding naphthoic acids. nih.gov For example, Pseudomonas putida CSV86 can convert 1- and 2-methylnaphthalenes to their respective naphthoic acids through methyl group hydroxylation. nih.gov
The metabolic versatility of these microorganisms is further highlighted by the dual pathways observed for some substrates. For 2-methylnaphthalene, both methyl hydroxylation leading to a naphthoic acid and ring dioxygenation leading to other products like 4-methylsalicylate can occur. nih.gov This indicates a complex regulatory network governing the degradation of these aromatic compounds.
The table below summarizes the metabolic products identified from the incubation of various methylnaphthalene isomers with washed cells of S. paucimobilis 2322 grown on 2,6-DMN.
| Precursor Compound | Metabolic Product |
| 2,6-Dimethylnaphthalene (2,6-DMN) | 2-Hydroxymethyl-6-methylnaphthalene, 6-Methyl-2-naphthoic acid |
| 2-Methylnaphthalene | 4-Methylsalicylate, Phthalate |
| 1,5-Dimethylnaphthalene (B47167) (1,5-DMN) | This compound methyl ester |
| 2,3,6-Trimethylnaphthalene | 3,6-Dimethyl-2-naphthoate, 6,7-Dimethyl-2-naphthoate, 4,5-Dimethylsalicylate |
| 2,7-Dimethylnaphthalene (2,7-DMN) | 2-Hydroxymethyl-7-methylnaphthalene, 7-Methyl-2-naphthoic acid, 4-Methylsalicylate |
Formation and Fate of this compound Methyl Ester in Microbial Processes
The formation of this compound methyl ester has been specifically identified as a metabolic product during the microbial processing of 1,5-dimethylnaphthalene (1,5-DMN) by Sphingomonas paucimobilis 2322. asm.orgnih.gov This observation is a direct result of the oxidation pathways discussed previously. In the case of 1,5-DMN, the initial enzymatic attack by monoxygenation occurs on one of the methyl groups, leading to the formation of a hydroxymethyl intermediate. This is followed by further oxidation to a carboxyl group, resulting in the corresponding methylnaphthoic acid. The esterification to a methyl ester is also a part of the metabolic process observed in this bacterium.
The table below presents the gas chromatography-mass spectrometry (GC-MS) data for this compound methyl ester identified from the metabolism of 1,5-DMN.
| Compound | Retention Time (min) | Mass Spectrum (m/z) |
| This compound methyl ester | 11.47 | 166 (M+), 135, 134, 106, 105, 78, 77 |
Data sourced from Dutta et al., 1998. asm.orgnih.gov
The fate of this compound methyl ester within the microbial metabolic network is part of a broader detoxification or mineralization strategy. frontiersin.org Naphthoic acids and their derivatives are often formed as biotransformation by-products during the degradation of more complex aromatic hydrocarbons like methylnaphthalenes. frontiersin.org In some cases, these naphthoic acids can be further metabolized. For instance, the soil isolate Stenotrophomonas maltophilia CSV89 can utilize 1-naphthoic acid as a carbon source. frontiersin.org However, for some bacteria, such as Pseudomonas putida CSV86, 1- and 2-naphthoic acids are dead-end products of a detoxification pathway. frontiersin.org The specific subsequent metabolic steps for this compound methyl ester in S. paucimobilis were not detailed in the primary studies, but it is clear that its formation is a key step in the breakdown of 1,5-dimethylnaphthalene.
Computational and Theoretical Investigations of 3 Methyl 2 Naphthoic Acid and Analogues
Quantum Chemical Calculation Methodologies
The investigation of naphthoic acid derivatives heavily relies on various computational methodologies to predict their geometric and electronic properties. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical approaches.
Density Functional Theory (DFT) has become a primary tool for the computational study of naphthoic acid and its derivatives. researchgate.net This method is favored for its balance of accuracy and computational cost. DFT calculations are used to determine optimized molecular geometries, electronic structures, and various molecular properties. researchgate.netmdpi.com A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net This is often paired with basis sets such as 6-31G or the more flexible Pople-style basis sets like 6-31+G(d,p) and 6-311G(d,p), which include polarization and diffuse functions to better describe electron distribution. researchgate.netresearchgate.netresearchgate.net
Alongside DFT, semi-empirical methods offer a faster computational alternative for modeling large molecular systems. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. For naphthoic acid analogues, methods such as AM1 (Austin Model 1) and PM3 have been utilized. nih.govresearchgate.net
The AM1 method, for example, has been used to optimize the ground-state geometries of naphthanilides, which are derivatives of naphthoic acids. xmu.edu.cn In studies of 1-hydroxy-2-naphthoic acid, AM1 calculations have shown reasonable agreement with experimental data for predicting absorption maxima. researchgate.net While sometimes less accurate than DFT, semi-empirical methods are valuable for initial structural optimizations and for studying large systems where DFT would be computationally prohibitive. xmu.edu.cn For example, the equilibrium geometry of selected naphthoquinone amino acid derivatives has been obtained using semi-empirical PM3 calculations before further docking studies. nih.gov
Analysis of Molecular Descriptors and Electronic Structure
Quantum chemical calculations yield a wealth of data in the form of molecular descriptors. These descriptors quantify various aspects of a molecule's electronic structure and are instrumental in predicting its reactivity and stability. researchgate.netresearchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors in quantum chemistry. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.comwuxiapptec.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
Chemical hardness (η) is a property that measures a molecule's resistance to changes in its electron distribution. It is directly related to the HOMO-LUMO gap. A larger gap corresponds to a "harder" molecule, while a smaller gap indicates a "softer" molecule. Hardness can be calculated using the energies of the HOMO and LUMO. nih.gov
Computational studies on naphthoic acid and its ortho-substituted analogues, including o-methyl naphthoic acid (a close analogue of 3-methyl-2-naphthoic acid), have provided values for these parameters using DFT methods. researchgate.net
Table 1: Calculated HOMO-LUMO and Hardness Data for Naphthoic Acid Analogues Data sourced from a DFT study on ortho-substituted naphthoic acids. researchgate.net
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) |
|---|---|---|---|---|
| Naphthoic acid | -1.46E+02 | -4.8E+01 | 5.2561 | -0.398 |
| o-Methyl naphthoic acid | -1.24E+02 | -7.59E+01 | 9.171 | -0.443 |
| o-Amino naphthoic acid | -1.35E+02 | -3.83E+01 | 5.779 | -0.395 |
| o-Hydroxy naphthoic acid | -1.51E+02 | -4.20E+01 | 6.738 | -0.419 |
Global reactivity descriptors such as ionization potential, electron affinity, and electronegativity can be derived from HOMO and LUMO energies. researchgate.net
Ionization Potential (IP) : The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).
Electron Affinity (EA) : The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).
Electronegativity (χ) : A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies. nih.gov
These parameters are crucial for understanding the charge transfer processes in chemical reactions. A low ionization potential and high electron affinity indicate that a molecule can easily donate and accept electrons, respectively. researchgate.net
Table 2: Calculated Reactivity Descriptors for Naphthoic Acid Analogues Values derived from DFT calculations on ortho-substituted naphthoic acids. researchgate.netresearchgate.net
| Compound | Ionization Potential (IP) | Electron Affinity (EA) | Electronegativity (χ) |
|---|---|---|---|
| Naphthoic acid | -5.2561 | -4.8584 | 5.05725 |
| o-Methyl naphthoic acid | -4.8872 | -4.2839 | 4.58555 |
| o-Amino naphthoic acid | -5.779 | -4.996 | 5.3875 |
| o-Hydroxy naphthoic acid | -6.738 | -4.144 | 5.441 |
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the energy lowering of a system when it accepts a maximum amount of electron charge from the environment. irjweb.comnih.gov It is a measure of a molecule's ability to act as an electrophile. Molecules with high electrophilicity are good electron acceptors. researchgate.net
DFT calculations have been used to determine these properties for various naphthoic acid analogues. researchgate.netresearchgate.net
Table 3: Calculated Dipole Moment and Electrophilicity for Naphthoic Acid Analogues Data sourced from a DFT study on ortho-substituted naphthoic acids. researchgate.net
| Compound | Dipole Moment (μ) (Debye) | Electrophilicity (ω) |
|---|---|---|
| Naphthoic acid | -0.398 | -0.007 |
| o-Methyl naphthoic acid | -0.443 | 0.010 |
| o-Amino naphthoic acid | -0.395 | -0.047 |
| o-Hydroxy naphthoic acid | -0.419 | -0.007 |
Electrostatic Potential Mapping Studies
Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red and yellow areas indicate negative potential, suggesting sites for electrophilic attack, while blue areas represent positive potential, indicating regions susceptible to nucleophilic attack. researchgate.netwuxiapptec.comwolfram.com
In studies of 3-hydroxy-2-naphthoic acid hydrazones, ESP analysis revealed that nitrogen and oxygen atoms exhibit negative potentials, making them likely sites for electrophilic interactions. rsc.org Conversely, hydrogen and carbon atoms showed positive potentials, indicating them as possible sites for nucleophilic attack. rsc.org This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the formation of molecular complexes and crystal structures. rsc.orgmdpi.com For instance, in a cocrystal of caffeine (B1668208) and 3-hydroxy-2-naphthoic acid, the ESP map helps to elucidate the interactions driving the crystal formation. mdpi.com
The ESP map of a molecule can also be correlated with its acidity. The maximum positive electrostatic potential (ESP Max) near an acidic hydrogen is known to correlate with its pKa value; a higher ESP Max value suggests a stronger acid. wuxiapptec.com This predictive power allows for the estimation of relative acidities and the regioselectivity of deprotonation in complex molecules. wuxiapptec.com
Natural Bond Orbital (NBO) Analysis and Related Studies
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.deq-chem.com This analysis provides insights into the electronic structure, including atomic charges, hybridization, and the nature of bonding. uni-muenchen.deq-chem.com A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which can be quantified using second-order perturbation theory to estimate their energetic significance. uni-muenchen.deresearchgate.net
NBO analysis has been employed to understand the structure and reactivity of various naphthoic acid derivatives and related compounds. For example, in the study of a novel anti-COVID-19 molecule, NBO analysis confirmed the presence of strong intermolecular hydrogen bonds by identifying significant electron density transfer from the lone pairs of Lewis bases to the antibonding orbitals of Lewis acids. nih.gov This hyperconjugation leads to stabilization energies that quantify the strength of these interactions. nih.gov
In studies of naphthamide and benzamide (B126) derivatives as corrosion inhibitors, NBO analysis revealed significant van der Waals interactions and hydrogen bonding between molecules in a dimer, indicating a strong tendency for aggregation and the formation of a protective layer. rsc.org The analysis of electron density distribution helps to determine the most accurate Lewis structure and explains both intramolecular and intermolecular interactions. dergipark.org.tr For instance, in 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, NBO analysis provided detailed information on the electron density of all orbitals, contributing to a better understanding of its electronic properties. dergipark.org.tr
Conformational and Stereochemical Research
Analysis of Rotational Barriers and Molecular Conformations
The study of rotational barriers and molecular conformations is essential for understanding the three-dimensional structure and dynamic behavior of molecules. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the potential energy surfaces associated with bond rotations. acs.orgnih.gov These calculations help to identify the most stable conformers and the energy required to interconvert between them. nih.govresearchgate.net
For substituted naphthoic acids, the orientation of the carboxylic acid group relative to the naphthalene (B1677914) ring is a key conformational feature. kyoto-u.ac.jpajpchem.org The rotational barrier of the C-C bond connecting the carboxylic group to the ring can be influenced by substituents. ajpchem.org Electron-donating groups have been found to have lower rotational barriers compared to electron-withdrawing groups. nih.gov In some cases, such as with a methyl group substituent, the rotational barrier can be very low, allowing for nearly free rotation at room temperature. nih.gov
Stereodynamics of Bond Rotation in Naphthoic Acid Amides
The stereodynamics of bond rotation in naphthoic acid amides, particularly tertiary amides, are complex due to the presence of multiple rotational axes. An aromatic amide has two primary rotational motions: rotation around the aryl-CO bond and rotation around the C-N amide bond. mdpi.com These rotations can occur independently or in a concerted manner, the latter of which is often described as a molecular gear. mdpi.comresearchgate.net
Computational studies on N,N-diethyl-1-naphthamide have shown that independent rotation of the N-CO bond is not feasible. nih.govdntb.gov.ua Instead, a more complex process involving concerted rotation of the N-CO, Ar-CO, and ethyl groups is responsible for the observed spectral changes in variable temperature NMR experiments. nih.govdntb.gov.ua The calculated Gibbs energy barriers for these concerted processes are in good agreement with experimental values. nih.gov
The electronic effects of the aromatic ring play a crucial role in these rotational dynamics. researchgate.net In many experimental studies, the aryl-CO bond rotation is found to be correlated with the C-N bond rotation. mdpi.com The steric hindrance provided by substituents on the aromatic ring or the amide nitrogen can significantly influence the rotational barriers. For instance, in N,N-dialkyl-1-naphthamides, the barrier to rotation about the aryl-carbonyl bond has been determined using variable temperature NMR spectroscopy. researchgate.net These studies provide valuable information on the conformational properties of amide bonds and the functioning of molecular gear systems. mdpi.com
Intermolecular Interactions and Crystal Packing Studies
Solid-State DFT and Bader Analysis in Cocrystal Systems
Solid-state Density Functional Theory (DFT) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools for investigating intermolecular interactions and crystal packing in molecular solids, including cocrystals. acs.orgresearchgate.net Solid-state DFT calculations can predict molecular packing and quantify the energies of intermolecular interactions. acs.org QTAIM analysis, based on the topology of the electron density, provides a quantitative description of bonding interactions, including non-covalent interactions like hydrogen bonds. mdpi.comresearchgate.net
These methods have been applied to study cocrystals involving naphthoic acid derivatives. For instance, in cocrystals of 5-fluorouracil (B62378) with 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, solid-state DFT computations and Bader analysis were used to investigate molecular packing and the nature of intermolecular interactions. acs.org Similarly, in a cocrystal of caffeine and 3-hydroxy-2-naphthoic acid, QTAIM was used to analyze the electron density at bond critical points to characterize the intermolecular interactions. mdpi.com
The topological properties of the electron density at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature and strength of the interactions. researchgate.net This allows for a detailed understanding of the forces that govern the formation and stability of the crystal lattice. Hirshfeld surface analysis is another technique often used in conjunction with these methods to visualize and quantify intermolecular contacts in the crystal structure. researchgate.net
Characterization of Noncovalent Interactions in Naphthoic Acid Derivatives
Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are powerful tools for investigating these interactions. researchgate.netrsc.org DFT calculations, for instance, can be used to optimize molecular geometries and compute interaction energies, providing a quantitative measure of the strength of noncovalent bonds. researchgate.net QTAIM analysis, on the other hand, allows for the visualization and characterization of bond paths and critical points in the electron density, offering a rigorous definition of atomic interactions within a molecule and between molecules. rsc.org
In the context of naphthoic acid derivatives, the primary noncovalent interactions observed are hydrogen bonding and various forms of stacking interactions. mdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of robust supramolecular synthons. mdpi.comsigmaaldrich.com
A detailed examination of cocrystals formed between 1-hydroxy-2-naphthoic acid and various N-containing heteroaromatics reveals a variety of hydrogen bonding motifs. mdpi.com These range from strong O-H···N interactions to weaker C-H···O bonds, all of which play a significant role in the self-assembly of the supramolecular structures. mdpi.com The interplay of these hydrogen bonds can lead to the formation of specific ring motifs, which are classified using graph-set notation (e.g., R²₂(7), R²₂(8)). mdpi.com
The following table summarizes the hydrogen bond metrics for three cocrystals of 1-hydroxy-2-naphthoic acid, illustrating the range of distances and angles observed for these interactions.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Synthon | |
| Complex 1: 1-hydroxy-2-naphthoic acid-tetramethylpyrazine | |||||
| O(3)-H(3)···N(1) | 0.82 | 1.88 | 2.70 | 177.0 | R²₂(7) |
| C(19)-H(19B)···O(2) | 0.97 | 2.54 | 3.51 | 176.0 | - |
| Complex 2: 1-hydroxy-2-naphthoic acid-1,10-phenanthroline | |||||
| O(3)-H(3)···N(1) | 0.82 | 1.94 | 2.76 | 178.0 | R²₂(7) |
| C(12)-H(12)···O(1) | 0.93 | 2.50 | 3.29 | 143.0 | R²₂(8) |
| Complex 3: 1-hydroxy-2-naphthoic acid-1,4-bis(imidazol-1-ylmethyl)benzene | |||||
| O(3)-H(3)···N(1) | 0.82 | 1.84 | 2.66 | 176.0 | R²₂(7) |
| C(18)-H(18A)···O(1) | 0.97 | 2.55 | 3.48 | 161.0 | - |
| Data sourced from a study on 1-hydroxy-2-naphthoic acid cocrystals. mdpi.com |
While specific data for this compound is not present, the substitution of a hydroxyl group with a methyl group would likely alter the landscape of noncovalent interactions. The capacity for strong O-H···X hydrogen bonds would be removed, and the presence of the methyl group could introduce other weak interactions, such as C-H···O or C-H···π bonds, and potentially influence the geometry of any π-π stacking. A systematic study on a series of methyl-substituted salicylic (B10762653) acids has shown that the position of the methyl group can influence the formation of different hydrogen-bonded motifs. researchgate.net
Biological Activities and Mechanistic Elucidation of 3 Methyl 2 Naphthoic Acid Derivatives
Investigation of Antimicrobial Activity and Associated Mechanisms of Action
Derivatives of naphthoic acid have demonstrated notable antimicrobial properties against a range of pathogens, including multi-drug resistant strains. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membranes. nih.gov
Research into facial amphiphilic bicyclic naphthoic acid derivatives incorporated into polymers has shown potent antibacterial activity. These polymers were effective against various multi-drug resistant Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The design of these polymers was inspired by the facial amphiphilicity and antimicrobial efficacy of many antimicrobial peptides. nih.gov A key finding from these studies is that the polymers can eradicate established biofilms and are effective against metabolically inactive, dormant bacterial cells. nih.gov The underlying mechanism appears to be the permeabilization and depolarization of the bacterial membrane, leading to cell death. nih.gov
Furthermore, studies on Schiff bases derived from 3-hydroxy-2-naphthoic acid hydrazide have also revealed antibacterial activity against both Gram-positive and Gram-negative bacteria. dergipark.org.trijprs.com For instance, a novel arylhydrazone ligand derived from 3-hydroxy-2-naphthoic acid hydrazide and its Ni(II) complex were synthesized and showed potent antibacterial action. The Ni(II) complex, in particular, exhibited higher activity compared to the ligand alone, with notable effectiveness against Staphylococcus aureus and Enterococcus faecalis. dergipark.org.tr
The antimicrobial potential of naphthoic acid derivatives is further highlighted by studies on other related structures. For example, derivatives of 1,4-naphthoquinone (B94277) have been extensively reviewed for their broad-spectrum antimicrobial activities. mdpi.com Additionally, research on 3-methyl-1-naphthol (B78839) derivatives has demonstrated significant antimicrobial properties, with some showing minimum inhibitory concentration (MIC) values as low as 8 µg/mL against tested bacterial strains.
Table 1: Antimicrobial Activity of Selected Naphthoic Acid Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound/Derivative Class | Target Organism(s) | Observed Activity | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Facial Amphiphilic Naphthoic Acid Polymers | E. coli, P. aeruginosa, K. pneumoniae, A. baumannii (multi-drug resistant) | Potent antibacterial, eradication of biofilms, activity against dormant cells | Membrane disruption (permeabilization and depolarization) | nih.gov |
| 3-Hydroxy-2-naphthoic acid hydrazide Schiff Base (Arylhydrazone ligand) | Gram-positive and Gram-negative bacteria | Antibacterial activity | Not specified | dergipark.org.tr |
| Ni(II) complex of 3-Hydroxy-2-naphthoic acid hydrazide Schiff Base | S. aureus, E. faecalis | Potent antibacterial action, higher than the ligand alone | Not specified | dergipark.org.tr |
| 3-Methyl-1-naphthol derivatives | Various bacterial strains | Significant antimicrobial properties (MIC as low as 8 µg/mL) | Interaction with biological molecules via hydroxyl group |
Research into Anti-inflammatory Properties
Naphthoic acid derivatives have been investigated for their potential as anti-inflammatory agents. ontosight.ainih.govontosight.ai These compounds may exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators.
A study on methyl 2-naphthoate (B1225688) derivatives isolated from the roots of Morinda officinalis revealed anti-inflammatory activity. nih.gov Specifically, the enantiomers 1a and 3b demonstrated a moderate inhibitory effect on nitric oxide (NO) production induced by lipopolysaccharide (LPS) in murine RAW264.7 macrophage cells, with IC50 values of 41.9 and 26.2 μM, respectively. nih.gov Compound 3b also showed a dose-dependent inhibition of the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in the same cell model. nih.gov
Furthermore, research on a novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), highlighted its anti-inflammatory and anti-oxidative properties in amyloid β (Aβ)-treated primary microglial cells. bmbreports.org KHG26792 was found to attenuate the Aβ-induced production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. bmbreports.org The mechanism of this action was linked to the regulation of Akt/GSK-3β signaling and the inhibition of NF-κB translocation. bmbreports.org
The anti-inflammatory potential of this class of compounds is also supported by broader research on related structures like indan (B1671822) acid derivatives, which have been developed as potent anti-inflammatory agents. core.ac.uk
Table 2: Anti-inflammatory Activity of Selected Naphthoic Acid Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound/Derivative | Cell Model | Key Findings | IC50 Values | Reference(s) |
|---|---|---|---|---|
| Methyl 2-naphthoate derivative (1a) | Murine RAW264.7 macrophages | Inhibition of LPS-induced NO production | 41.9 μM | nih.gov |
| Methyl 2-naphthoate derivative (3b) | Murine RAW264.7 macrophages | Inhibition of LPS-induced NO, TNF-α, and IL-6 production | 26.2 μM (for NO) | nih.gov |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Primary microglial cells | Attenuation of Aβ-induced IL-6, IL-1β, TNF-α, and NO production | Not specified | bmbreports.org |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 3-methyl-2-naphthoic acid derivatives and their biological activity is crucial for designing more potent and selective compounds. Structure-Activity Relationship (SAR) studies, including quantitative analyses, provide valuable insights into the structural features that govern their therapeutic effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties. nih.govdntb.gov.uashd-pub.org.rs This approach helps in identifying the key structural determinants for a specific biological action. researchgate.net
For naphthoic acid derivatives, QSAR studies can elucidate how various substituents and their positions on the naphthyl ring influence properties like antimicrobial or anti-inflammatory activity. researchgate.net For instance, a QSAR analysis of ortho-substituted naphthoic acids was performed to link their structural properties with their biological activities. researchgate.net Such analyses often involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological response using statistical methods like multiple linear regression (MLR). dntb.gov.uaresearchgate.net
While specific QSAR models for this compound derivatives are not extensively detailed in the provided context, the principles of QSAR have been applied to similar heterocyclic compounds to design novel inhibitors for various enzymes. dntb.gov.uaresearchgate.net These studies demonstrate the utility of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) in generating predictive models that can guide the synthesis of new, more active derivatives. nih.gov
The nature and position of substituents on the naphthoic acid scaffold play a significant role in determining the biological activity of its derivatives. researchgate.netacs.org Substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets. researchgate.net
In the context of P2Y14 receptor antagonists based on a 2-naphthoic acid core, SAR studies have revealed critical structural requirements. For example, the carboxylate group on the naphthoic acid was found to be important, with its replacement by bioisosteres like tetrazole leading to a significant reduction in affinity. nih.gov The substitution pattern on the naphthyl ring and the nature of the groups attached at various positions are key to optimizing potency and pharmacokinetic properties. sci-hub.se For instance, in a series of 4,7-disubstituted naphthoic acid derivatives, increasing the electron-withdrawing nature of the substituents was found to reduce glucuronidation, a major metabolic pathway, thereby improving the pharmacokinetic profile. sci-hub.se
Furthermore, studies on the plant growth activity of substituted 1-naphthoic acids have also highlighted the profound impact of substituent position. kyoto-u.ac.jp For example, 5-halogen or 6-methyl substitutions were found to decrease activity, whereas 8-substituted acids retained their activity, likely due to steric effects influencing the conformation of the carboxyl group. kyoto-u.ac.jp These findings underscore the principle that the specific configuration of substituents is a critical determinant of the biological action of naphthoic acid derivatives. researchgate.net
Receptor-Ligand Interactions and Molecular Probe Development
The targeted design of ligands for specific receptors is a cornerstone of modern drug discovery. Derivatives of 2-naphthoic acid have emerged as a promising scaffold for developing antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory processes. acs.orgresearchgate.net
The P2Y14 receptor is an attractive target for therapeutic intervention in inflammatory diseases. nih.govacs.org Research efforts have led to the identification and optimization of 2-naphthoic acid derivatives as potent and selective antagonists of this receptor. sci-hub.seacs.org
A key lead compound in this class is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), which is a highly potent and selective P2Y14 receptor antagonist. acs.orgresearchgate.net The structure of PPTN has served as a template for the design of new analogs with improved properties. SAR studies around this scaffold have shown that the 2-naphthoic acid core and the disubstituted phenyl rings are crucial for high affinity. sci-hub.senih.gov
Optimization of a high-throughput screening hit with a 4,7-disubstituted naphthoic acid core led to the identification of highly potent UDP-competitive antagonists. sci-hub.se For example, compound 38 from this series was identified as an 8 nM UDP-competitive antagonist of P2Y14 with a favorable pharmacokinetic profile. sci-hub.se This was achieved by introducing an electron-withdrawing 4-trifluoromethylphenyl group at C-7 and a chiral 4-difluoromethylphenethyl alcohol at C-4, which minimized the metabolic glucuronidation of the carboxylic acid group. sci-hub.se
Furthermore, the 2-naphthoic acid template has been utilized for the structure-based design of molecular probes. acs.orgresearchgate.net By conjugating a fluorophore to the piperidine (B6355638) ring of PPTN, researchers have developed high-affinity fluorescent probes for the P2Y14 receptor. acs.orgresearchgate.net For instance, a derivative containing Alexa Fluor 488 exhibited exceptionally high affinity (Ki = 80 pM). researchgate.net These fluorescent probes are invaluable tools for studying receptor-ligand interactions and for use in high-throughput screening assays to identify new P2Y14 receptor ligands. acs.orgresearchgate.net
Application of GPCR Homology Modeling and X-ray Structures in Medicinal Chemistry
The convergence of computational chemistry and structural biology has proven to be a powerful strategy in modern drug discovery, particularly for G protein-coupled receptors (GPCRs). The 2-naphthoic acid scaffold has been central to the development of potent and selective antagonists for the P2Y₁₄ receptor, a GPCR involved in inflammatory and immune responses. nih.govacs.org
The design of these antagonists has been significantly guided by homology modeling. researchgate.net Since a crystal structure for the P2Y₁₄ receptor was not available, researchers constructed homology models based on the X-ray structures of closely related receptors, such as the P2Y₁₂ receptor. nih.govacs.orgresearchgate.net This approach allows for the virtual screening and rational design of new ligands. For instance, docking simulations of the potent P2Y₁₄ antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), into a P2Y₁₄R homology model helped to predict how the molecule binds within the receptor's transmembrane domains. acs.orgsemanticscholar.org
These computational models suggested that certain positions on the antagonist molecule, such as the piperidine ring of PPTN, could be chemically modified without losing binding affinity. nih.govresearchgate.net This insight is crucial for medicinal chemists aiming to improve properties like solubility or to attach other chemical moieties, such as fluorescent tags. nih.govacs.org The iterative process of designing new derivatives, synthesizing them, and testing their biological activity allows for the continuous refinement of the homology models and a deeper understanding of the structure-activity relationships (SAR). nih.gov This synergy between GPCR homology modeling, knowledge from X-ray structures, and synthetic chemistry demonstrates a predictive approach to discovering new chemical tools and potential therapeutics based on the 2-naphthoic acid template. nih.govresearchgate.net
Development of Fluorescent Molecular Probes Utilizing Naphthoic Acid Scaffolds
Building on the structural insights from homology modeling, the 2-naphthoic acid scaffold has been successfully utilized to create high-affinity fluorescent molecular probes. nih.gov These probes are invaluable tools for studying receptor biology, enabling direct visualization and quantification of receptor expression and ligand binding in various experimental setups. nih.govresearchgate.net
A prime example is the development of a fluorescent antagonist for the P2Y₁₄ receptor. acs.org Starting with the highly potent and selective 2-naphthoic acid derivative PPTN, researchers synthesized derivatives with linker chains suitable for attaching a fluorophore. nih.govresearchgate.net Docking these proposed structures into the P2Y₁₄R homology model confirmed that such modifications were unlikely to disrupt the key interactions required for high-affinity binding. nih.gov
This strategy led to the creation of MRS4174, a derivative of PPTN conjugated to the Alexa Fluor 488 dye. acs.org This fluorescent probe exhibited exceptionally high affinity for the P2Y₁₄ receptor, with a Ki value of just 80 pM. nih.govacs.org The utility of this probe was demonstrated in flow cytometry assays, where it was used to quantify specific binding to cells expressing the P2Y₁₄R and to determine the binding affinities of other non-fluorescent ligands through competition assays. nih.govacs.org The development of these potent fluorescent probes from the 2-naphthoic acid template illustrates how this scaffold can be functionalized to produce sophisticated tools for pharmacological research. researchgate.netacs.org
Beyond GPCRs, other functionalized naphthoic acids have been developed as fluorescent sensors. For instance, 3-Amino-2-naphthoic acid has been engineered as a "turn-on" fluorescent probe that shows a significant increase in fluorescence upon binding to the cyanate (B1221674) anion, a biomarker for chronic kidney disease. chemicalbook.com
Table 1: Naphthoic Acid-Based Fluorescent Probes and Their Properties
| Probe Name/Scaffold | Target | Fluorophore | Affinity (Ki) | Application | Source |
| MRS4174 | P2Y₁₄ Receptor | Alexa Fluor 488 | 80 pM | Flow Cytometry, Receptor Binding | nih.gov, acs.org |
| PPTN Alkyne Precursor | P2Y₁₄ Receptor | None (for conjugation) | 13 nM | Synthesis of Fluorescent Probes | nih.gov, acs.org |
| 3-Amino-2-naphthoic acid | Cyanate Anion (CNO⁻) | Intrinsic | 260 nM (LOD) | "Turn-on" fluorescence detection | chemicalbook.com |
LOD: Limit of Detection
Studies on Bacterial Dissimilation and Environmental Biological Impact
Naphthoic acid and its derivatives are key intermediates in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental contaminants. oup.comebi.ac.uk Understanding the bacterial dissimilation of these compounds is crucial for assessing their environmental fate and biological impact.
2-Naphthoic acid has been identified as a central metabolite in the anaerobic degradation of both naphthalene (B1677914) and 2-methylnaphthalene (B46627) by sulfate-reducing bacteria. oup.comnih.govscispace.com The metabolic pathways vary depending on the initial substrate.
From 2-Methylnaphthalene: The degradation is initiated by the addition of fumarate (B1241708) to the methyl group. nih.gov This is followed by a series of enzymatic reactions that ultimately yield 2-naphthoic acid. oup.comebi.ac.uknih.gov
From Naphthalene: Under anaerobic conditions, naphthalene is activated by a carboxylation reaction, directly adding a carboxyl group to the naphthalene ring to form 2-naphthoic acid. scispace.com
Once formed, 2-naphthoic acid undergoes further degradation. The pathway does not proceed by immediate ring cleavage but rather by a stepwise reduction of the bicyclic ring system. scispace.comasm.org Key metabolites that have been identified include 5,6,7,8-tetrahydro-2-naphthoic acid and other reduced derivatives. nih.govscispace.comasm.org Cleavage of the ring system occurs only after it has been partially or fully saturated, eventually leading to compounds like 2-carboxycyclohexylacetic acid. oup.comasm.org
The accumulation of these metabolites in the environment has biological consequences. Studies on the developmental toxicity of various hydroxylated naphthoic acid isomers—which are also bacterial metabolites of PAHs—have been conducted on medaka fish embryos. nih.gov These studies revealed that different isomers exhibit varying levels of toxicity, with observed abnormalities including pericardial edema and circulatory system defects. nih.gov This indicates that while bacteria can break down harmful PAHs, the resulting intermediate metabolites, such as naphthoic acid derivatives, can themselves have an adverse biological impact on aquatic organisms. nih.gov
Table 2: Key Metabolites in the Anaerobic Degradation of Naphthalene and 2-Methylnaphthalene
| Precursor | Key Intermediate | Subsequent Metabolites | Source |
| Naphthalene | 2-Naphthoic acid | 5,6,7,8-Tetrahydro-2-naphthoic acid, Octahydro-2-naphthoic acid, Decahydro-2-naphthoic acid | nih.gov, scispace.com, asm.org |
| 2-Methylnaphthalene | Naphthyl-2-methyl-succinic acid, 2-Naphthoic acid | 5,6,7,8-Tetrahydro-2-naphthoic acid, 2-Carboxycyclohexylacetic acid | oup.com, nih.gov, asm.org |
Advanced Analytical Methodologies for 3 Methyl 2 Naphthoic Acid Detection and Characterization
Spectrofluorimetric Analysis Techniques
Spectrofluorimetry provides a highly sensitive means of detecting 3-Methyl-2-naphthoic acid, often enhanced through the formation of ternary complexes and metal ion interactions.
Principles of Ternary Complex Formation for Enhanced Detection
The formation of ternary complexes can significantly enhance the fluorescence intensity of certain compounds, a principle that has been applied to the detection of similar molecules like 3-hydroxy-2-naphthoic acid (3H2NA). In this method, the target analyte, a metal ion, and a third component (often a cyclodextrin) form a stable complex. This complexation restricts the molecule's rotational and vibrational freedom, leading to a significant increase in fluorescence quantum yield. researchgate.netnih.gov For instance, a spectrofluorimetric method for 3H2NA involves the formation of a ternary complex with zirconium (IV) and beta-cyclodextrin (B164692) (β-CD). researchgate.netnih.gov The inclusion of the analyte into the cyclodextrin (B1172386) cavity in the presence of the metal ion results in a notable enhancement of the fluorescence signal, allowing for more sensitive detection. researchgate.netnih.gov The stoichiometry of such complexes is critical for optimizing the analytical method and is typically determined through molar ratio methods. nih.govresearchgate.net
Applications in Environmental Matrices such as River Water
The enhanced sensitivity achieved through ternary complex formation makes spectrofluorimetry a suitable method for detecting trace amounts of naphthoic acid derivatives in environmental samples like river water. researchgate.netnih.gov However, the complexity of environmental matrices often necessitates a sample pre-treatment step to eliminate interferences. Solid-phase extraction (SPE) using cartridges like C18 is a common approach to isolate the analyte of interest from the sample matrix before spectrofluorimetric analysis. researchgate.netnih.gov This pre-concentration and clean-up step ensures that the fluorescence measurement is specific to the target compound, leading to accurate quantification. For example, a method developed for 3H2NA in river water demonstrated good recoveries and low relative standard deviations, indicating the robustness of the technique for environmental monitoring. researchgate.netnih.gov
Metal Ion Complexation for Spectrofluorometric Determination
The intrinsic fluorescence of certain organic molecules can be significantly influenced by complexation with metal ions. This principle is harnessed for the spectrofluorometric determination of various analytes. Lanthanide ions, for example, are known to form luminescent complexes with organic ligands, a phenomenon driven by the "antenna effect" where the organic ligand absorbs light and transfers the energy to the metal ion, resulting in characteristic metal-centered luminescence. acs.orgnih.gov While specific studies on the complexation of this compound with a wide range of metal ions for spectrofluorimetric analysis are not extensively detailed in the provided results, the complexation behavior of similar naphthoic acid derivatives suggests its potential. For instance, 3-hydroxy-2-naphthoic acid has been used for the determination of metal ions like aluminum. researchgate.net The formation of a stable complex between the metal ion and the naphthoic acid derivative leads to a measurable change in fluorescence, which can be correlated to the concentration of the analyte. researchgate.net
Chromatographic and Spectrometric Characterization Methods
Chromatographic techniques coupled with mass spectrometry, along with UV spectroscopy, provide powerful tools for the identification, quantification, and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including derivatives of this compound. chromatographyonline.commcmaster.cacopernicus.org For GC-MS analysis of acidic compounds like naphthoic acids, a derivatization step is often employed to increase their volatility and improve chromatographic peak shape. chromatographyonline.commcmaster.ca Common derivatization methods include methylation, often using diazomethane, to convert the carboxylic acid to its corresponding methyl ester. mcmaster.ca
The separation of the derivatized analytes is achieved on a gas chromatographic column, followed by detection and identification using a mass spectrometer. chromatographyonline.commcmaster.ca The mass spectrometer provides a mass spectrum for each eluting compound, which serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like those from NIST/EPA/NIH. mcmaster.ca Quantification is typically performed by integrating the peak area of a specific ion characteristic of the compound and comparing it to the response of an internal standard. mcmaster.ca High-resolution mass spectrometry (HRMS) coupled with GC can further enhance the identification process by providing accurate mass measurements, which helps in determining the elemental composition of the compound. chromatographyonline.com
Table 1: GC-MS Analysis Parameters for Naphthenic Acids
| Parameter | Value/Description | Reference |
| Derivatization Agent | Diazomethane in CH2Cl2 | mcmaster.ca |
| Primary GC Column | Rtx-17sil ms (B15284909) (30 m x 0.25 mm x 0.15 µm) | mcmaster.ca |
| Secondary GC Column (for GCxGC) | DB-5ms (1 m x 0.1 mm x 0.1 µm) | mcmaster.ca |
| Primary Oven Program | Hold at 40°C for 1 min, ramp to 310°C at 2.5°C/min, hold for 20 min | mcmaster.ca |
| Carrier Gas | Helium | mcmaster.ca |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | chromatographyonline.com |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | chromatographyonline.commcmaster.ca |
| Mass Range Scanned | Typically m/z 30-500 | mcmaster.ca |
Ultraviolet (UV) Spectroscopy for pH-Dependent Spectral Studies
Ultraviolet (UV) spectroscopy is a valuable tool for studying the electronic transitions in molecules and can be particularly informative for compounds with aromatic systems like this compound. The UV absorption spectrum of a compound is influenced by its chemical environment, including the pH of the solution. researchgate.netresearchgate.net
For carboxylic acids, changes in pH will alter the protonation state of the carboxyl group, leading to shifts in the absorption maxima (λmax). researchgate.net At a pH below the pKa of the carboxylic acid, the molecule exists predominantly in its protonated (acidic) form. As the pH increases above the pKa, the carboxyl group deprotonates to form the carboxylate anion. This change in the electronic structure of the molecule often results in a shift in the UV absorption spectrum. researchgate.net For example, studies on other naphthoic acid derivatives have shown distinct differences in their UV spectra at different pH values. researchgate.netresearchgate.net The UV spectrum of a purified ring cleavage product of 1-hydroxy-2-naphthoic acid, for instance, displayed two absorptions at 274 and 281 nm at pH 2.5, while at pH 7.5, a high level of absorption was observed at 300 nm. researchgate.net Such pH-dependent spectral studies can provide insights into the acid-base properties of this compound and can be used to determine its pKa value.
Academic Research Applications and Emerging Areas
Role as Intermediates in Complex Molecule Synthesis and Pharmaceutical Research
Naphthoic acid derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and other specialized chemicals. google.com The rigid bicyclic aromatic structure of 3-Methyl-2-naphthoic acid provides a robust framework for the construction of more complex molecules. In pharmaceutical research, molecular scaffolds are crucial for developing new therapeutic agents, and the naphthoic acid core is a recurring motif in various biologically active compounds.
The synthesis process often involves multiple steps where intermediates like this compound are modified to build the final complex structure. For instance, related compounds such as 6-bromo-2-naphthoic acid are explicitly cited as useful synthetic intermediates for producing pharmaceuticals and agricultural chemicals. google.com Similarly, 8-methyl-4-hydroxy-2-naphthoic acid serves as a key building block for synthesizing substituted naphthoic products. chemicalbook.com The presence of both a carboxylic acid group and a methyl group on the naphthalene (B1677914) ring allows for a variety of chemical transformations, making this compound a versatile precursor for creating diverse libraries of compounds for drug discovery screening.
Potential in the Development of Photochemicals and Plant Growth Regulators
The application of naphthoic acid derivatives extends to agricultural science, particularly in the development of plant growth regulators. plantgrowthhormones.com These substances, active at very low concentrations, can influence plant development, including processes like cell elongation, root formation, and fruit setting. plantgrowthhormones.comphytotechlab.com A structurally related compound, 2-Naphthoxyacetic acid (BNOA), is used commercially as a fruit-setting spray for a variety of crops, where it stimulates fruit enlargement and can promote root formation. plantgrowthhormones.com
While direct research on this compound as a plant growth regulator is not yet widespread, its structural similarity to active compounds like BNOA suggests a potential avenue for investigation. The specific placement of the methyl group could modulate its biological activity, potentially leading to new regulators with enhanced or different specificities. Furthermore, the naphthalene ring system is known for its photochemical properties, opening up possibilities for its use in developing novel photochemicals, which are materials that respond to light.
Innovative Materials Science Applications, including Ionic Liquids
In the field of materials science, there is a growing interest in designing functional molecules for specific applications. Ionic liquids (ILs), which are salts with melting points below 100°C, are considered green alternatives in processes like heavy metal extraction due to their unique physicochemical properties. frontiersin.orgnih.govnih.gov
Recent research has demonstrated the successful synthesis of novel ionic liquids using a close derivative, 3-hydroxy-2-naphthoic acid, as the anion. frontiersin.orgnih.gov These ILs have shown high efficiency in extracting heavy metals such as copper (Cu) and lead (Pb) from aqueous solutions. frontiersin.orgnih.gov The hydrophobic character of the 3-hydroxy-2-naphthoate anion contributes to the stability of the ionic liquid and reduces its loss during the extraction process. frontiersin.orgnih.gov
Three novel ionic liquids based on 3-hydroxy-2-naphthoate were synthesized and tested for their extraction capabilities. frontiersin.orgnih.gov The study highlighted extraction efficacies of over 90% for copper and lead. frontiersin.orgnih.gov This successful application of the naphthoate structure in creating task-specific ionic liquids indicates a strong potential for this compound to be used in similar materials science applications. The methyl group could further enhance the hydrophobicity and stability of the resulting ionic liquids, potentially improving their performance in environmental remediation or other extraction processes.
Table 1: Extraction Efficacies of 3-Hydroxy-2-Naphthoate Based Ionic Liquids
| Ionic Liquid | Target Metal | Extraction Efficacy (%) | Reference |
|---|---|---|---|
| [P₆₆₆₁₄][HNA] | Cu, Pb | ≥90% | frontiersin.org, nih.gov |
| [P₁₈₈₈][HNA] | Cu, Pb | ≥90% | frontiersin.org, nih.gov |
| [N₁₈₈₈][HNA] | Cu, Pb | ≥90% | frontiersin.org, nih.gov |
Modulation of Drug Permeability via Cocrystallization Techniques in Pharmaceutical Research
A significant challenge in drug development is the poor aqueous solubility and/or permeability of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability. sciltp.comresearchgate.net Cocrystallization is a technique used to optimize the physicochemical properties of APIs without altering their chemical structure. sciltp.com By combining an API with a benign coformer molecule, it is possible to create a new crystalline solid form—a cocrystal—with improved properties such as solubility, stability, and permeability. sciltp.comresearchgate.net
The ability of a drug to permeate cell membranes is crucial for its efficacy. sciltp.com Research has shown that forming cocrystals can enhance the permeability of drugs. researchgate.net The naphthoic acid scaffold has been explored in this context. For example, co-crystals of caffeine (B1668208) have been synthesized with various hydroxy-2-naphthoic acids, including the structurally similar 3-hydroxy-2-naphthoic acid. nih.gov In these cocrystals, specific and predictable hydrogen bonding patterns, such as the imidazole-carboxylic acid synthon, were observed, demonstrating the utility of the naphthoic acid moiety as a coformer. nih.gov
Given that this compound possesses a carboxylic acid group capable of forming strong hydrogen bonds, it is a promising candidate for use as a coformer in pharmaceutical cocrystallization. By systematically forming cocrystals with various APIs, it may be possible to modulate their permeability and ultimately improve their therapeutic effectiveness. This represents a key area of emerging research where this compound could make a significant contribution.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-bromo-2-naphthoic acid |
| 8-methyl-4-hydroxy-2-naphthoic acid |
| 2-Naphthoxyacetic acid (BNOA) |
| 3-hydroxy-2-naphthoic acid |
| Copper |
| Lead |
| Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) |
| Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA]) |
| Methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA]) |
Q & A
Q. What are the common synthetic routes for 3-methyl-2-naphthoic acid, and how can reaction conditions be optimized?
this compound can be synthesized via carboxylation of substituted naphthalenes. For example, analogous methods for β-hydroxynaphthoic acid production involve reacting β-naphthol with sodium hydroxide and carbon dioxide under controlled pressure (160–200 psi) and temperature (125–135°C) . Optimization includes adjusting solvent systems (e.g., aqueous NaOH) and post-reaction acidification (using H₂SO₄) to precipitate the product. Purity is enhanced via recrystallization in ethanol-water mixtures .
Q. How should researchers handle and store this compound to ensure safety and stability?
Based on structurally similar compounds (e.g., 3-methoxy-2-naphthoic acid), strict protocols are advised:
Q. What analytical techniques are recommended for characterizing this compound?
- Purity : HPLC with UV detection (≥98% purity threshold) .
- Structural confirmation : NMR (¹H/¹³C) for functional group analysis and LC-MS for molecular weight validation .
- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points (e.g., 212–215°C for 3-amino-2-naphthoic acid) .
Advanced Research Questions
Q. How can conflicting literature data on physicochemical properties (e.g., solubility, melting points) be resolved?
Discrepancies in solubility (e.g., "slight solubility in cold water" vs. "insoluble" for hydroxy-naphthoic acids) may arise from impurities or measurement conditions. Researchers should:
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in organic synthesis?
- Isotopic labeling : Use ¹³C-labeled CO₂ in carboxylation reactions to track incorporation into the naphthalene ring .
- Kinetic studies : Monitor reaction rates under varying temperatures/pressures to identify rate-limiting steps.
- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitution reactions .
Q. How can researchers assess the environmental and toxicological impact of this compound?
Q. What advanced techniques resolve crystallographic or stereochemical ambiguities in naphthoic acid derivatives?
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
